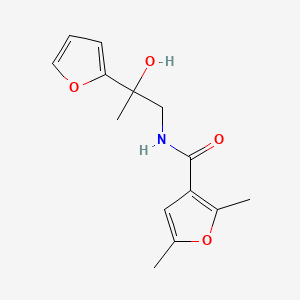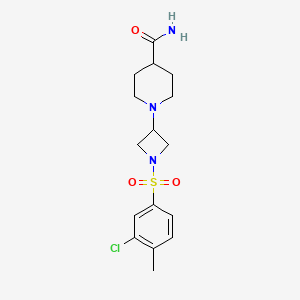
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide” is a chemical compound. It has been mentioned in the context of research related to CCR5 antagonists .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, which is C12H16ClNO2S . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The exact arrangement of these atoms in the molecule would determine its 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 273.78 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
- A study synthesized analogues related to the compound and evaluated their antimicrobial and antitubercular activities. These analogues showed potential as antibacterial and antituberculosis agents, hinting at the utility of the compound in developing new antimicrobial therapies (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- Another research focused on synthesizing derivatives with potential antidepressant and nootropic activities. Certain analogues exhibited significant antidepressant activity, suggesting that the core structure of the compound could be beneficial in central nervous system disorders (Thomas et al., 2016).
Antibacterial Potentials
- A study synthesized acetamide derivatives of the compound and screened them for antibacterial activity. The derivatives showed moderate inhibitory effects against various bacterial strains, indicating potential applications in treating bacterial infections (Iqbal et al., 2017).
Anticancer Agents
- Research into propanamide derivatives of the compound revealed potential anticancer applications. Some derivatives showed promising results against cancer cell lines, suggesting the compound's framework could be useful in cancer therapy (Rehman et al., 2018).
Anti-Angiogenic and DNA Cleavage Activities
- A series of derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Some compounds showed significant activities in these areas, indicating possible use in cancer treatment (Kambappa et al., 2017).
Antimicrobial Activity Against Plant Pathogens
- Derivatives of the compound were synthesized and tested for antimicrobial activity against pathogens of tomato plants. The results highlighted potential agricultural applications, especially in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).
Wirkmechanismus
The compound has been mentioned in the context of CCR5 antagonists, which suggests that it may interact with the CCR5 receptor . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which certain cells can migrate in the direction of higher concentrations of certain other molecules.
Eigenschaften
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFYNBVWRSUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

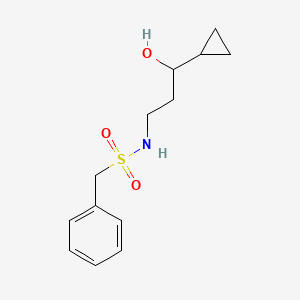


![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

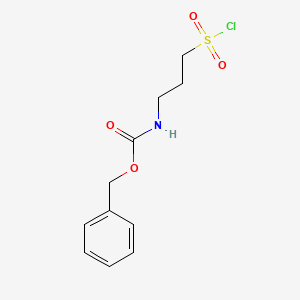
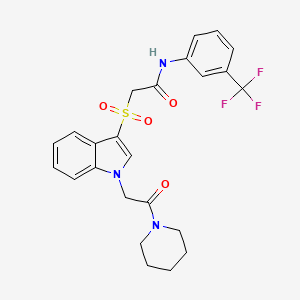
![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)
![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

